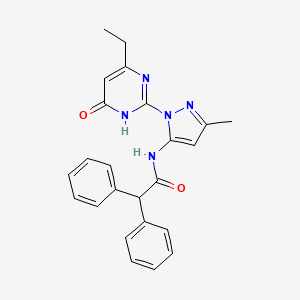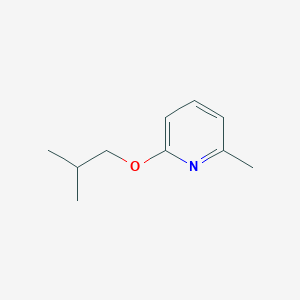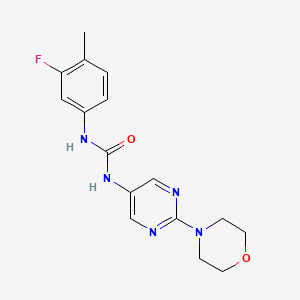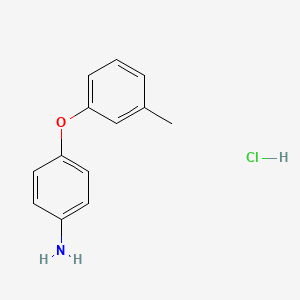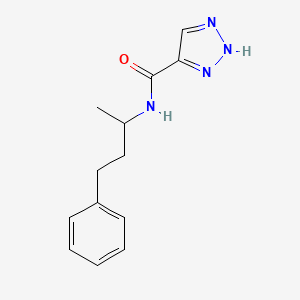
N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide, also known as PBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBTA is a member of the triazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide, also known as N-(4-phenylbutan-2-yl)-2H-triazole-4-carboxamide:
Antiviral Agents
This compound has shown potential as an antiviral agent. Research has indicated its ability to inhibit the replication of certain viruses, including influenza. The compound’s structure allows it to interact with viral proteins, potentially blocking their function and preventing the virus from replicating . This makes it a promising candidate for developing new antiviral drugs.
Anticancer Research
In the field of oncology, N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide has been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment. Its unique structure allows it to target specific pathways involved in cancer cell survival .
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. By reducing inflammation, it has potential applications in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has shown that N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and other harmful factors. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Properties
The compound has been studied for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, including those that are resistant to conventional antibiotics. This suggests it could be developed into new antibacterial agents to combat antibiotic-resistant infections .
Antifungal Applications
In addition to its antibacterial properties, N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide has shown antifungal activity. It can inhibit the growth of various fungal species, making it a potential treatment for fungal infections .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes. Enzyme inhibitors are valuable in research and medicine because they can regulate biochemical pathways. For example, inhibiting specific enzymes can help control diseases like diabetes and hypertension .
Drug Delivery Systems
Finally, N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide has potential applications in drug delivery systems. Its chemical properties allow it to be used as a carrier for delivering drugs to specific targets in the body. This can enhance the efficacy and reduce the side effects of therapeutic agents .
properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(7-8-11-5-3-2-4-6-11)15-13(18)12-9-14-17-16-12/h2-6,9-10H,7-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBQSASYIJLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=NNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

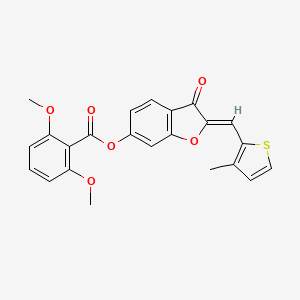
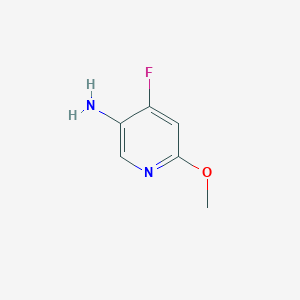
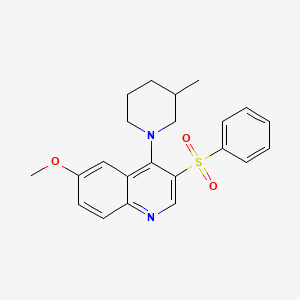
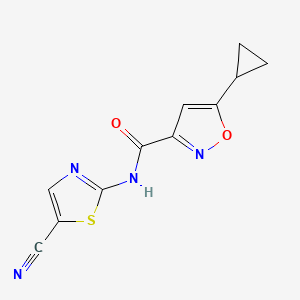
![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)
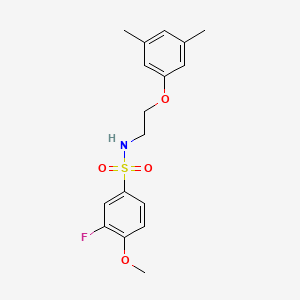
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)
